molecular formula C7H14N2O3 B12816406 (2R)-2-amino-6-formamidohexanoic acid

(2R)-2-amino-6-formamidohexanoic acid

Cat. No.: B12816406
M. Wt: 174.20 g/mol
InChI Key: KLPJXDPPMSJWKI-ZCFIWIBFSA-N
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Description

N-epsilon-Formyl-L-lysine is a post-translationally modified amino acid derived from lysine. It is characterized by the addition of a formyl group to the epsilon-amino group of lysine. This modification is relatively recent and has been identified in various nuclear proteins, including histones, where it plays a role in regulating chromatin function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-epsilon-Formyl-L-lysine can be synthesized through the reaction of L-lysine with formaldehyde. The reaction typically involves the use of ion-exchange column chromatography for isolation and identification, utilizing techniques such as overpressured-layer chromatography and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for N-epsilon-Formyl-L-lysine are not extensively documented, the general approach involves the controlled reaction of L-lysine with formaldehyde under specific conditions to ensure the formation of the formylated product. The process may involve purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-epsilon-Formyl-L-lysine primarily undergoes reactions typical of amino acids, including:

    Oxidation: The formyl group can be oxidized under certain conditions.

    Reduction: The formyl group can be reduced to an amino group.

    Substitution: The formyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: The major product is typically an oxidized form of N-epsilon-Formyl-L-lysine.

    Reduction: The major product is N-epsilon-amino-L-lysine.

    Substitution: The products vary based on the substituent introduced.

Scientific Research Applications

N-epsilon-Formyl-L-lysine has several applications in scientific research:

Mechanism of Action

N-epsilon-Formyl-L-lysine exerts its effects primarily through its role as a post-translational modification in proteins. It is involved in the regulation of chromatin conformation and gene activity by modifying lysine residues in histones and other nuclear proteins. This modification can interfere with epigenetic mechanisms, potentially leading to changes in chromatin function and gene expression .

Comparison with Similar Compounds

Uniqueness: N-epsilon-Formyl-L-lysine is unique due to its specific formylation at the epsilon-amino group of lysine, which plays a distinct role in chromatin regulation and gene activity. Unlike other modifications such as carboxymethylation or fructosylation, formylation has unique implications in epigenetic regulation and protein function.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-amino-6-formamidohexanoic acid

InChI

InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

KLPJXDPPMSJWKI-ZCFIWIBFSA-N

Isomeric SMILES

C(CCNC=O)C[C@H](C(=O)O)N

Canonical SMILES

C(CCNC=O)CC(C(=O)O)N

Origin of Product

United States

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